molecular formula C16H23ClN2O2 B8276168 3-(4-Chloro-benzylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(4-Chloro-benzylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8276168
M. Wt: 310.82 g/mol
InChI Key: MMAPEHXHJYAITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloro-benzylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H23ClN2O2 and its molecular weight is 310.82 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

tert-butyl 3-[(4-chlorophenyl)methylamino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19-9-8-14(11-19)18-10-12-4-6-13(17)7-5-12/h4-7,14,18H,8-11H2,1-3H3

InChI Key

MMAPEHXHJYAITJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(R)-3-amino-1-N-Boc pyrrolidine (1.0 eq, 2.68 mmol), 4-chlorobenzyl bromide (1.0 eq, 2.68 mmol), and potassium carbonate (1.75 eq) were mixed in ethanol (10 mL) and the resulting mixture was stirred at room temperature overnight. The reaction mixture was concentrated in vacuo, taken up in ethyl acetate, filtered and concentrated. The crude product was purified by flash chromatography on silica using ethyl acetate.
Quantity
2.68 mmol
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2.68 mmol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 3-Amino-pyrrolidine-1-carboxylic acid tert-butyl ester (2 g, 10.7 mmol) in methanol (20 mL) was added 4-Chloro-benzaldehyde (1.5 g, 10.7 mmol). The resultant solution was heated at 60° C. overnight. The reaction mixture was cooled to 0° C. and to it was added NaBH4 (629 mg, 10 mmol). After 1 h, the reaction solution was quenched with saturated NaHCO3 solution and extracted with ethyl acetate. The organic extract was dried over MgSO4, filtered and concentrated to provide the crude product as an oil. The crude product was used in the subsequent reaction without further purification. LCMS (retention time=1.27, ES+311)
Quantity
2 g
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reactant
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1.5 g
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reactant
Reaction Step One
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20 mL
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solvent
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resultant solution
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0 (± 1) mol
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Quantity
629 mg
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Reaction Step Three

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